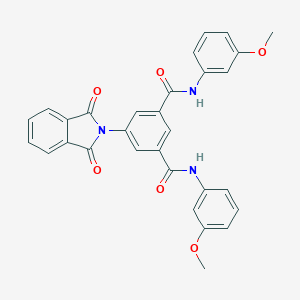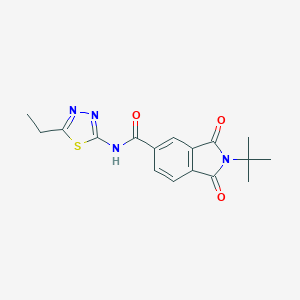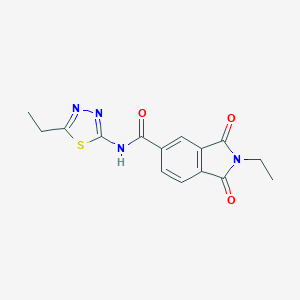![molecular formula C24H17BrN2O6 B303163 5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B303163.png)
5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid, also known as BRD4 inhibitor, is a chemical compound that has gained significant attention in scientific research. It has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections.
Mecanismo De Acción
5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid inhibitor works by binding to the bromodomain of 5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid protein, which is involved in the regulation of gene transcription. By inhibiting the interaction between 5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid and acetylated histones, 5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid inhibitor prevents the recruitment of transcriptional machinery and inhibits the expression of target genes. This leads to the inhibition of cell proliferation, inflammation, and viral replication.
Biochemical and physiological effects:
5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid inhibitor has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway in inflammatory cells. In viral-infected cells, 5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid inhibitor has been found to inhibit the replication of viral DNA and RNA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid inhibitor has several advantages for lab experiments. It has a high potency and specificity for 5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid protein, which makes it an ideal tool for studying the role of 5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid in various cellular processes. It has also been found to have low toxicity and good pharmacokinetic properties, which makes it a promising candidate for drug development.
However, there are also some limitations associated with the use of 5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid inhibitor in lab experiments. It has been found to have off-target effects on other proteins, which may affect the interpretation of experimental results. It also has limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research and development of 5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid inhibitor. One of the key areas of research is the identification of new and more potent 5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid inhibitors with improved selectivity and pharmacokinetic properties. Another area of research is the development of combination therapies that target multiple pathways involved in cancer, inflammation, and viral infections. Additionally, the role of 5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid in other cellular processes, such as metabolism and epigenetic regulation, is an area of active research.
Métodos De Síntesis
The synthesis of 5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid inhibitor involves the reaction of 5-bromoanthranilic acid with ethyl 2-(2-ethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylate. The resulting product is then treated with trifluoroacetic acid to obtain the final product. The synthesis method has been optimized to achieve a high yield of the final product.
Aplicaciones Científicas De Investigación
5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid inhibitor has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory, anti-cancer, and antiviral properties. In cancer research, 5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid inhibitor has been shown to inhibit the growth of cancer cells by targeting the bromodomain and extraterminal (BET) family of proteins, including 5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy.
In inflammation research, 5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid inhibitor has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB signaling pathway. In viral infection research, 5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid inhibitor has been found to inhibit the replication of various viruses, including HIV, hepatitis B virus, and human papillomavirus.
Propiedades
Nombre del producto |
5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid |
|---|---|
Fórmula molecular |
C24H17BrN2O6 |
Peso molecular |
509.3 g/mol |
Nombre IUPAC |
5-bromo-2-[[2-(2-ethoxyphenyl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C24H17BrN2O6/c1-2-33-20-6-4-3-5-19(20)27-22(29)15-9-7-13(11-16(15)23(27)30)21(28)26-18-10-8-14(25)12-17(18)24(31)32/h3-12H,2H2,1H3,(H,26,28)(H,31,32) |
Clave InChI |
WFFUOXFMQPOREX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=C(C=C(C=C4)Br)C(=O)O |
SMILES canónico |
CCOC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=C(C=C(C=C4)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 3-[(3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-{[3-(methoxycarbonyl)anilino]carbonyl}benzoyl)amino]benzoate](/img/structure/B303082.png)

![N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B303084.png)
![N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B303085.png)
![2-ethyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B303087.png)
![4-({[(2,6-Dichlorobenzyl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B303090.png)


![3-{[(2,5-dimethylphenoxy)acetyl]amino}-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide](/img/structure/B303096.png)
![2-(2,4-dimethylphenoxy)-N-(5-{[(2,4-dimethylphenoxy)acetyl]amino}-1-naphthyl)acetamide](/img/structure/B303101.png)
![2-(phenylsulfanyl)-N-(5-{[(phenylsulfanyl)acetyl]amino}-1-naphthyl)acetamide](/img/structure/B303102.png)
![N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbenzamide](/img/structure/B303103.png)
